molecular formula C11H13ClO3 B2441742 2-(4-Chloro-3-methylphenoxy)butanoic acid CAS No. 869947-14-8

2-(4-Chloro-3-methylphenoxy)butanoic acid

Cat. No. B2441742
CAS RN: 869947-14-8
M. Wt: 228.67
InChI Key: NMMDCNBSSRFWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Chloro-3-methylphenoxy)butanoic acid” is a chemical compound with the CAS Number: 869947-14-8 . It has a molecular weight of 228.68 and its molecular formula is C11H13ClO3 . The compound appears as colourless crystals .


Molecular Structure Analysis

The InChI code for “2-(4-Chloro-3-methylphenoxy)butanoic acid” is 1S/C11H13ClO3/c1-3-10(11(13)14)15-8-4-5-9(12)7(2)6-8/h4-6,10H,3H2,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical form of “2-(4-Chloro-3-methylphenoxy)butanoic acid” is colourless crystals . The technical grade of the compound is approximately 92% pure . It has a density of 1.233 g/cm3 at 22 °C . The molecular weight is 228.7 .

Scientific Research Applications

Sorption to Soil and Organic Matter

One notable application of 2-(4-Chloro-3-methylphenoxy)butanoic acid and related phenoxy herbicides is their interaction with soil and organic matter. Research has compiled extensive data on the soil-water distribution coefficients for various phenoxy herbicides, including 2-(4-Chloro-3-methylphenoxy)butanoic acid. This data suggests that sorption can be rationalized based on soil parameters like pH, organic carbon content, and iron oxides. Soil organic matter and iron oxides are the most relevant sorbents for these herbicides, indicating the importance of these compounds in agricultural soil management and environmental safety practices (Werner, Garratt, & Pigott, 2012).

Wastewater Treatment in Pesticide Production

Another critical application area is the treatment of wastewater produced by the pesticide industry. Studies highlight the high strength wastewater generated, containing a variety of toxic pollutants including 2-(4-Chloro-3-methylphenoxy)butanoic acid. Biological processes and granular activated carbon are effective in removing up to 80-90% of these compounds, creating a high-quality effluent. This research is pivotal for environmental protection efforts, especially in minimizing the impact of pesticide production on water sources (Goodwin, Carra, Campo, & Soares, 2018).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-10(11(13)14)15-8-4-5-9(12)7(2)6-8/h4-6,10H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMDCNBSSRFWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC(=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-methylphenoxy)butanoic acid

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